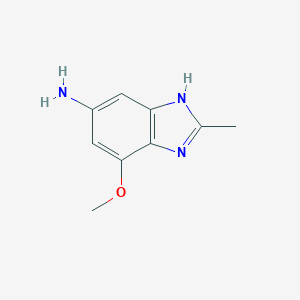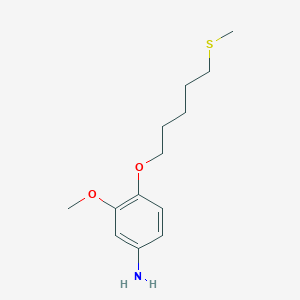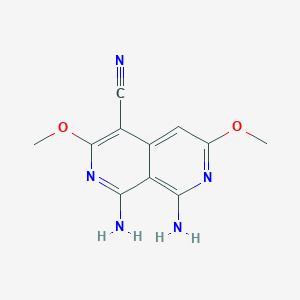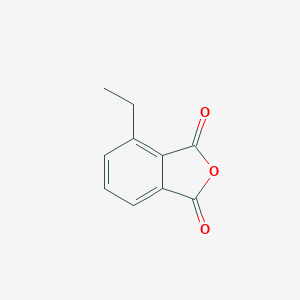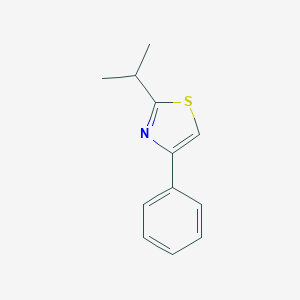
M-8-Heiap
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
M-8-Heiap is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Wissenschaftliche Forschungsanwendungen
M-8-Heiap has shown promising results in various scientific research applications, including:
1. Antimicrobial activity: M-8-Heiap has been shown to exhibit potent antimicrobial activity against a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
2. Anticancer activity: M-8-Heiap has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and colon cancer cells, making it a potential candidate for the development of new anticancer drugs.
3. Environmental remediation: M-8-Heiap has been shown to be effective in removing heavy metals from contaminated water, making it a potential candidate for the development of new environmental remediation technologies.
Wirkmechanismus
The mechanism of action of M-8-Heiap is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of oxidative stress in target cells. This leads to DNA damage and cell death in cancer cells and antimicrobial activity against bacteria and fungi.
Biochemische Und Physiologische Effekte
M-8-Heiap has been shown to have various biochemical and physiological effects, including:
1. Inhibition of bacterial and fungal growth: M-8-Heiap has been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membrane integrity and inducing oxidative stress.
2. Induction of apoptosis: M-8-Heiap has been shown to induce apoptosis in cancer cells by activating various signaling pathways, including the p53 pathway.
3. Removal of heavy metals: M-8-Heiap has been shown to remove heavy metals from contaminated water by forming complexes with the metals and precipitating them out of solution.
Vorteile Und Einschränkungen Für Laborexperimente
M-8-Heiap has several advantages for lab experiments, including its simple synthesis method, potent antimicrobial and anticancer activity, and environmental remediation potential. However, there are also some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on M-8-Heiap, including:
1. Development of new antibiotics: M-8-Heiap has shown potent antimicrobial activity, making it a potential candidate for the development of new antibiotics to combat antibiotic-resistant bacteria.
2. Development of new anticancer drugs: M-8-Heiap has shown promising results in inducing apoptosis in cancer cells, making it a potential candidate for the development of new anticancer drugs.
3. Environmental remediation: M-8-Heiap has shown potential for removing heavy metals from contaminated water, making it a potential candidate for the development of new environmental remediation technologies.
Conclusion
M-8-Heiap is a novel compound that has shown promising results in various scientific research applications, including antimicrobial and anticancer activity and environmental remediation potential. While there are still some limitations and unknowns about its mechanism of action, further research on M-8-Heiap could lead to the development of new antibiotics, anticancer drugs, and environmental remediation technologies.
Synthesemethoden
M-8-Heiap is synthesized by a simple and efficient method that involves the reaction of 8-hydroxyquinoline with maleimide in the presence of a catalyst. The resulting compound is purified using column chromatography and characterized using various spectroscopic techniques, including NMR and mass spectrometry.
Eigenschaften
CAS-Nummer |
110090-92-1 |
|---|---|
Produktname |
M-8-Heiap |
Molekularformel |
C16H22N5O8P |
Molekulargewicht |
443.35 g/mol |
IUPAC-Name |
15-methoxy-21,21-dimethyl-15-oxo-11,14,16,20,22,24-hexaoxa-2,4,6,9-tetraza-15λ5-phosphapentacyclo[16.5.1.02,10.03,8.019,23]tetracosa-3,5,7,9-tetraen-7-amine |
InChI |
InChI=1S/C16H22N5O8P/c1-16(2)28-10-8-6-26-30(22,23-3)25-5-4-24-15-20-9-12(17)18-7-19-13(9)21(15)14(27-8)11(10)29-16/h7-8,10-11,14H,4-6H2,1-3H3,(H2,17,18,19) |
InChI-Schlüssel |
CWTWQHCGTODVAN-UHFFFAOYSA-N |
SMILES |
CC1(OC2C3COP(=O)(OCCOC4=NC5=C(N=CN=C5N4C(C2O1)O3)N)OC)C |
Kanonische SMILES |
CC1(OC2C3COP(=O)(OCCOC4=NC5=C(N=CN=C5N4C(C2O1)O3)N)OC)C |
Synonyme |
M-8-HEIAP methyl 8-(2''-hydroxyethoxy)-2',3'-O-isopropylideneadenosine-5',2''-phosphate methyl 8-(2''-hydroxyethoxy)-2',3'-O-isopropylideneadenosine-5',2''-phosphate, (Sp)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



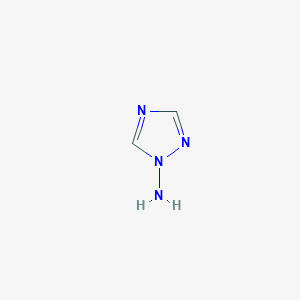
![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B25288.png)
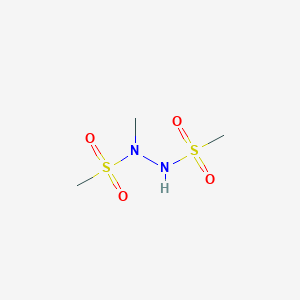
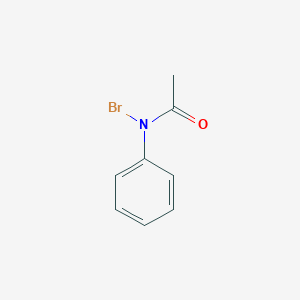
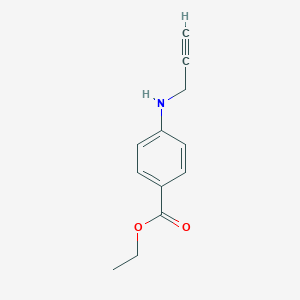
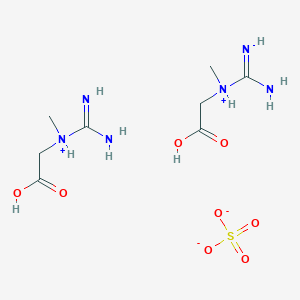
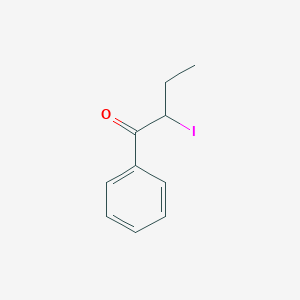
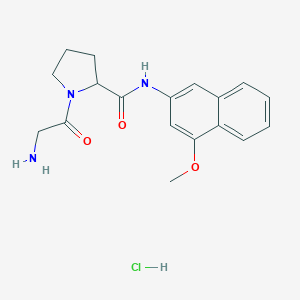
![7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B25311.png)
